molecular formula C15H12N4O B6577639 N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide CAS No. 1210872-15-3

N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B6577639
CAS No.: 1210872-15-3
M. Wt: 264.28 g/mol
InChI Key: YSQQOCRZUGFCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-Pyrazol-3-yl)phenyl]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings containing two nitrogen atoms, and incorporates a pyridine carboxamide moiety . This specific molecular architecture, featuring a fused pyrazole-pyridine scaffold, is frequently investigated for its potential to interact with various biological targets . Pyrazoline and pyrazolo[3,4-b]pyridine derivatives, which are structurally related to this compound, have been documented in scientific literature to possess a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and alkaline phosphatase inhibitory properties . For instance, related pyrazine carboxamide compounds have demonstrated potent activity against extensively drug-resistant (XDR) bacterial pathogens, while other pyrazole derivatives have shown efficacy as enzyme inhibitors . The mechanism of action for such compounds often involves the interaction with enzymes or receptors, potentially leading to inhibition of specific pathways relevant to disease progression . Researchers value this compound as a versatile scaffold for developing novel therapeutic agents and biochemical probes. Its structure serves as a key intermediate for further synthetic modification and structure-activity relationship (SAR) studies, particularly in the search for new inhibitors for kinases and other enzymes . Attention: This product is for research use only. It is not intended for human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(14-3-1-2-9-16-14)18-12-6-4-11(5-7-12)13-8-10-17-19-13/h1-10H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQQOCRZUGFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Keto Esters with Hydrazine

The pyrazole ring is synthesized via hydrazine-mediated cyclization. For example, 4-(3-oxoprop-1-en-1-yl)phenylacetate reacts with hydrazine hydrate in ethanol under reflux to yield 4-(1H-pyrazol-3-yl)aniline.

Procedure :

  • Dissolve 4-(3-oxoprop-1-en-1-yl)phenylacetate (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (12 mmol) and reflux at 80°C for 8 hours.

  • Cool, pour into ice-water, and adjust to pH 9 with K₂CO₃.

  • Filter and recrystallize the precipitate from benzene to obtain 4-(1H-pyrazol-3-yl)aniline (yield: 78%).

Mechanism :
Hydrazine attacks the β-keto ester’s carbonyl groups, forming a dihydropyrazole intermediate that aromatizes upon dehydration.

Amide Bond Formation with Pyridine-2-Carboxylic Acid

EDCI-Mediated Coupling

The final step involves coupling 4-(1H-pyrazol-3-yl)aniline with pyridine-2-carboxylic acid using EDCI and HOBt in pyridine.

Procedure :

  • Dissolve pyridine-2-carboxylic acid (1.2 eq) in dry pyridine (10 mL).

  • Add EDCI (3 eq) and HOBt (1.5 eq), stir at 25°C for 30 minutes.

  • Add 4-(1H-pyrazol-3-yl)aniline (1 eq) and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica chromatography (yield: 65%).

Optimization :

  • Solvent : Pyridine enhances reactivity by absorbing HCl generated during coupling.

  • Temperature : Room temperature prevents side reactions like epimerization.

Alternative Coupling Agents

  • Thionyl Chloride : Converts pyridine-2-carboxylic acid to its acid chloride, reacted with the aniline in dichloromethane.

  • DCC/DMAP : Less efficient than EDCI, with yields ~50%.

Reaction Conditions and Optimization

Key Parameters for Pyrazole Synthesis

ParameterOptimal ValueEffect on Yield
Hydrazine Equiv1.2 eqMaximizes cyclization
SolventEthanolPrevents hydrolysis
Temperature80°CCompletes in 8h
pH Adjustment9 (K₂CO₃)Precipitates product

Amide Coupling Optimization

ParameterEDCI MethodThionyl Chloride Method
Yield65%58%
Purity98%92%
Reaction Time12h4h

Spectroscopic Characterization

¹H NMR Analysis

  • Pyridine Protons : δ 8.60–8.59 (m, 1H), 8.26 (d, J = 6.8 Hz, 1H).

  • Pyrazole Protons : δ 7.93–7.92 (m, 1H), 7.08 (t, J = 6.8 Hz, 1H).

  • Aromatic Protons : δ 7.70 (d, J = 8.8 Hz, 1H), 7.44–7.36 (m, 1H).

Mass Spectrometry

  • ESI-MS : m/z 296 [M+1]⁺, consistent with the molecular formula C₁₅H₁₃N₅O .

Chemical Reactions Analysis

3.1. Condensation Reactions

Pyrazole derivatives can undergo condensation reactions with active methylene compounds. For example, pyrazole-3(4)-carbaldehydes react with malonic acid to form 3-(4-pyrazolyl)propenoic acids under microwave irradiation .

3.2. Cross-Coupling Reactions

Cross-coupling reactions involving pyrazole derivatives are common. For instance, dehydrogenative cross-coupling reactions between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolones produce (pyrazol-4-ylidene)pyridine derivatives using molecular oxygen as the sole oxidant .

3.3. Hydrolysis and Other Reactions

Amides like N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide can undergo hydrolysis under acidic or basic conditions, breaking the amide bond. Pyrazole derivatives also participate in oxidation reactions; for example, pyrazole-4-carbaldehydes can be oxidized to carboxylic acids using potassium permanganate .

Data Table: Potential Chemical Reactions

Reaction Type Description Conditions Products
HydrolysisBreaks amide bondAcidic or basic conditionsCarboxylic acid and amine
CondensationWith active methylene compoundsMicrowave irradiationα,β-Unsaturated acids
Cross-CouplingWith aryl boronic acidsPalladium catalyst, baseArylated derivatives
OxidationUsing oxidants like KMnO4Aqueous or organic solventsCarboxylic acids

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key structural analogs include:

N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide (): Replaces the pyrazole with a triazole ring.

N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide (): Differs in pyridine (position 4 vs. 2) and pyrazole (position 4 vs. 3) substituents.

Compound Pyridine Position Pyrazole/Triazole Position Heterocycle Type Key Features
N-[4-(1H-Pyrazol-3-yl)phenyl]pyridine-2-carboxamide 2 3 Pyrazole Phenyl linker, amide H-bond donor
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide 2 5 Triazole Triazole N-H donor, no phenyl linker
N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide 4 4 Pyrazole Direct pyrazole-pyridine linkage

Key Observations :

  • Triazole analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could improve crystallinity or solubility .
  • Positional isomerism (e.g., pyridine-2 vs. 4) alters electronic distribution, affecting dipole moments and intermolecular interactions .
Crystallographic and Stability Insights
  • Triazole Analog () : Crystallographic studies reveal a planar structure stabilized by N–H···N hydrogen bonds between the triazole and pyridine moieties. This contributes to higher thermal stability (melting point ~220°C) compared to pyrazole analogs .

Biological Activity

N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a pyrazole ring linked to a phenyl group and a pyridine-2-carboxamide moiety, has been studied for its potential in treating various diseases, including cancer, inflammation, and infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. The mechanism of action often involves the disruption of tubulin polymerization and interference with protein kinase signaling pathways, leading to reduced cell proliferation and increased apoptosis rates .

Anti-inflammatory Activity

The compound also displays anti-inflammatory activity . In studies involving carrageenan-induced paw edema models in rats, this compound showed a significant reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its potential as an anti-inflammatory agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties . Studies have indicated that it possesses activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The presence of the pyrazole moiety is believed to enhance its antimicrobial efficacy through multiple mechanisms, including disruption of bacterial cell wall synthesis .

Target Interactions

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Cellular Pathways : It affects various signaling pathways related to cell survival and apoptosis, particularly those involving protein kinases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or pyridine moieties can significantly influence potency and selectivity against specific biological targets. For example, substituents on the phenyl ring have been associated with enhanced anticancer activity .

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound analogs exhibited IC50 values ranging from 0.75 to 4.15 µM against various cancer cell lines, highlighting their potential as effective anticancer agents .
  • Anti-inflammatory Effects : In a comparative study, one derivative showed an edema inhibition percentage of 71%, outperforming standard treatments like celecoxib .
  • Antimicrobial Activity : The compound was tested against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Q & A

Q. What are the recommended synthetic routes for N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide?

Methodological Answer: The compound can be synthesized via amide coupling reactions using pyridine-2-carboxylic acid derivatives and 4-(1H-pyrazol-3-yl)aniline precursors. Key steps include:

  • Activation of the carboxylic acid group using reagents like acryloyl chloride or thionyl chloride.
  • Coupling in anhydrous tetrahydrofuran (THF) with a base such as pyridine to neutralize HCl byproducts .
  • Purification via column chromatography and validation by HPLC (≥98% purity criteria) .

Q. How is the compound structurally characterized in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:

  • Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding networks and π-π stacking interactions .
  • Address disorder in pyrazole or pyridine rings by applying restraints during refinement .
  • Validate bond lengths/angles against Cambridge Structural Database (CSD) benchmarks .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, inhalation routes).
  • Use fume hoods, nitrile gloves, and respiratory protection during synthesis.
  • Store in airtight containers at -20°C to prevent hygroscopic degradation .

Q. What analytical techniques confirm its purity and stability?

Methodological Answer:

  • HPLC : Monitor purity using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z calc. vs. observed) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmospheres .

Q. How is solubility optimized for in vitro assays?

Methodological Answer:

  • Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM).
  • For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin derivatives to enhance solubility without aggregation .

Advanced Research Questions

Q. How are crystallographic disorders resolved in its polymorphic forms?

Methodological Answer:

  • Apply twin refinement in SHELXL for overlapping electron density regions.
  • Use PLATON’s SQUEEZE algorithm to model solvent-accessible voids .
  • Compare experimental powder X-ray diffraction (PXRD) patterns with simulated data from SC-XRD .

Q. What computational strategies predict its binding to kinase targets (e.g., TNIK or ASK1)?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of kinase domains (PDB: 4XOG for TNIK).
  • Validate binding poses via molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories .
  • Calculate binding free energies with MM-GBSA or MM-PBSA methods .

Q. How are structure-activity relationships (SAR) studied for kinase inhibition?

Methodological Answer:

  • Synthesize analogs with substitutions on pyrazole (C3/C5) and pyridine (C2/C4) positions.
  • Test inhibitory activity via kinase assays (e.g., ADP-Glo™ for ATP-competitive inhibition) .
  • Correlate IC50 values with steric/electronic parameters (Hammett constants, logP) .

Q. What strategies mitigate hygroscopicity in intermediates during synthesis?

Methodological Answer:

  • Lyophilize intermediates after synthesis to remove residual moisture.
  • Store under inert gas (argon) with molecular sieves (3Å) .
  • Use anhydrous solvents (e.g., THF over MgSO4) for subsequent reactions .

Q. How is target engagement validated in cellular models?

Methodological Answer:

  • Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., TNIK).
  • Perform knock-down studies (siRNA/shRNA) to correlate target suppression with phenotypic effects (e.g., apoptosis) .
  • Measure downstream biomarkers (e.g., phospho-JNK for ASK1 inhibition) via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.